molecular formula C6H6F5IO B6312908 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol CAS No. 1858264-42-2

5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol

Cat. No. B6312908
CAS RN: 1858264-42-2
M. Wt: 316.01 g/mol
InChI Key: DQUBMDQJRQFWMA-RJRFIUFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol, also known as PFIH, is a fluorinated organic compound that has been studied for its potential applications in scientific research. PFIH has been found to have unique and advantageous properties, such as low volatility and high stability, that make it suitable for many laboratory experiments.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol is not fully understood. It is believed that the fluorinated nature of the compound allows it to interact with other molecules in a unique way. For example, 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol has been found to interact with proteins in a way that is different from other organic molecules, allowing it to be used as a fluorescent marker in biological research. Additionally, 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol has been found to interact with organic compounds in a way that can facilitate the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol are not fully understood. However, it is believed that the compound is generally non-toxic and does not cause any adverse effects in humans or other organisms. Additionally, 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol has been found to be non-volatile, meaning that it does not easily evaporate or become airborne, making it suitable for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol has several advantages for use in laboratory experiments. As mentioned previously, it is non-toxic and non-volatile, making it safe to use in experiments. Additionally, it has been found to have high stability and low volatility, meaning that it is unlikely to decompose or react with other molecules in the laboratory. However, 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol has some limitations as well. It is relatively expensive, and can be difficult to synthesize in large quantities. Additionally, it can be difficult to purify, as it is prone to forming impurities.

Future Directions

There are many potential future directions for the use of 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol in scientific research. For example, 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol could be used to study the structure and properties of organic compounds, as well as their interactions with proteins. Additionally, 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol could be used to develop new organic synthesis methods, or to create new fluorescent markers for use in biological research. Finally, 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol could be used to develop new catalysts for use in organic synthesis.

Synthesis Methods

5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol can be synthesized by the reaction of 2,2,3,3,4,4-hexafluorobut-1-ene with iodine in the presence of a Lewis acid catalyst. This reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) at temperatures ranging from -78°C to -20°C. The reaction is typically completed within 24 hours, after which the product can be purified by column chromatography.

Scientific Research Applications

5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst in the synthesis of organic compounds, and as a fluorescent marker in biological research. Additionally, 5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol has been used in studies of the structure and properties of organic compounds, as well as in studies of the interactions between organic compounds and proteins.

properties

IUPAC Name

(Z)-5,5,6,6,6-pentafluoro-2-iodohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5IO/c7-5(8,6(9,10)11)2-1-4(12)3-13/h1,13H,2-3H2/b4-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUBMDQJRQFWMA-RJRFIUFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CO)I)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C(/CO)\I)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6,6-Pentafluoro-2-iodohex-2-en-1-ol

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